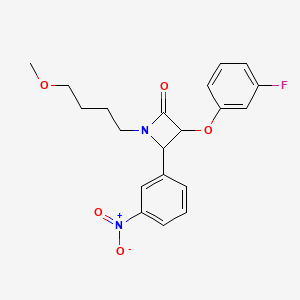
3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one, also known as AZD9291, is a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). This compound has been shown to be highly effective in patients with NSCLC who have developed resistance to first-generation EGFR TKIs.
Mechanism Of Action
3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one works by irreversibly binding to the mutant forms of EGFR that are commonly found in NSCLC. This binding inhibits the activity of the mutant EGFR, which in turn leads to the inhibition of downstream signaling pathways that are involved in the growth and survival of cancer cells.
Biochemical And Physiological Effects
3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells by blocking the activity of mutant EGFR. In addition, 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-angiogenic effects, which means that it can inhibit the growth of blood vessels that are necessary for the growth and spread of cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one is its high selectivity for mutant forms of EGFR. This means that it can specifically target cancer cells without affecting normal cells. In addition, 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one has a favorable safety profile and is well-tolerated by patients. However, one of the limitations of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one is that it can only be used in patients with NSCLC who have developed resistance to first-generation EGFR TKIs.
Future Directions
There are a number of future directions for the study of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one. One area of research is the development of combination therapies that can enhance the efficacy of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one. Another area of research is the identification of biomarkers that can predict which patients will respond to 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one. In addition, there is ongoing research into the development of second-generation EGFR TKIs that can overcome the limitations of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one and other first-generation EGFR TKIs. Finally, there is ongoing research into the use of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one in other types of cancer, such as breast cancer and colorectal cancer.
Synthesis Methods
The synthesis of 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the preparation of 3-(3-fluorophenoxy)-1-(4-methoxybutyl)-4-nitrobenzene, which is then converted to the corresponding amine using a palladium catalyst. The amine is then reacted with 2-chloro-4,5-difluoroacetophenone to form the azetidinone ring.
Scientific Research Applications
3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one has been extensively studied in preclinical and clinical trials and has shown promising results in the treatment of NSCLC. It has been shown to be highly effective in patients with NSCLC who have developed resistance to first-generation EGFR TKIs. In addition, 3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one has been shown to have a favorable safety profile and is well-tolerated by patients.
properties
IUPAC Name |
3-(3-fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O5/c1-27-11-3-2-10-22-18(14-6-4-8-16(12-14)23(25)26)19(20(22)24)28-17-9-5-7-15(21)13-17/h4-9,12-13,18-19H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPPKQKCDODQPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCN1C(C(C1=O)OC2=CC(=CC=C2)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenoxy)-1-(4-methoxybutyl)-4-(3-nitrophenyl)azetidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

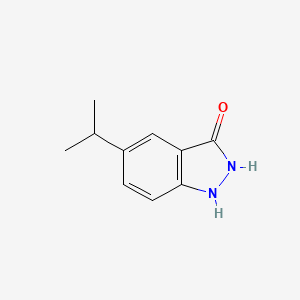
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2911492.png)
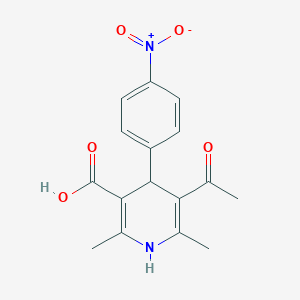
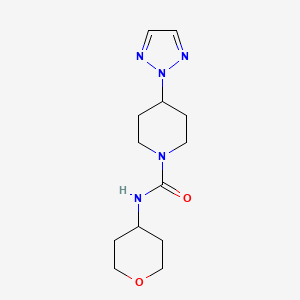

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2911497.png)
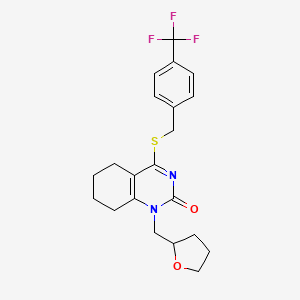
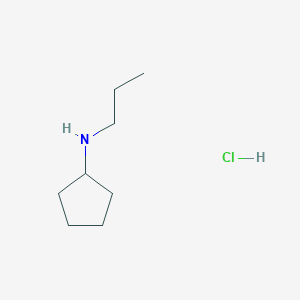

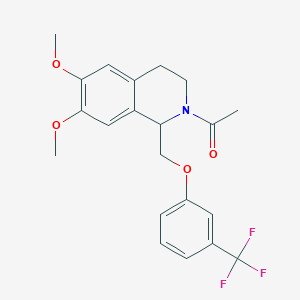
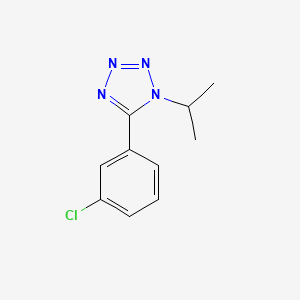
![1-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one](/img/structure/B2911511.png)
![3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-(3,5-dichlorobenzyl)-benzamide](/img/structure/B2911512.png)
![N-(3,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2911513.png)